![molecular formula C12H14N4O8 B1664091 2-Désoxy-2-[<sup>18</sup>F]fluoro-D-glucose CAS No. 186689-07-6](/img/structure/B1664091.png)

2-Désoxy-2-[18F]fluoro-D-glucose

Vue d'ensemble

Description

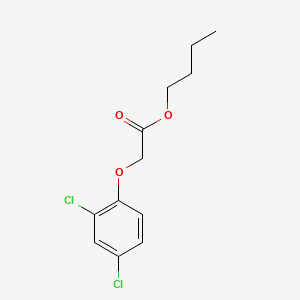

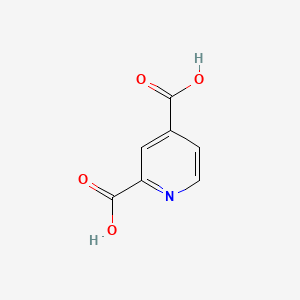

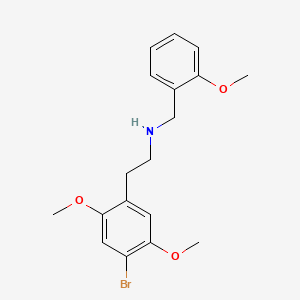

2-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-glucosamine, communément appelé 2-NBDG, est un analogue de la désoxyglucose fluorescent. Il est principalement utilisé pour surveiller l'absorption du glucose dans les cellules et les tissus vivants. Ce composé est particulièrement précieux dans la recherche biologique et médicale en raison de sa capacité à agir comme un traceur du glucose, fournissant des informations sur le métabolisme cellulaire et les mécanismes de transport du glucose .

Applications De Recherche Scientifique

2-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-glucosamine has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study glucose transport and metabolism.

Biology: Employed in cellular imaging to monitor glucose uptake in real-time.

Medicine: Utilized in cancer research to detect tumor cells based on their glucose uptake rates.

Industry: Applied in the development of diagnostic tools and assays for glucose metabolism

Mécanisme D'action

2-NBDG, also known as (2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal or (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal, is a fluorescent derivative of glucose. It is primarily used to monitor glucose uptake into living cells .

Target of Action

The primary target of 2-NBDG is the glucose transporter proteins (GLUTs) present in the cell membrane . These proteins facilitate the transport of glucose across the plasma membrane of cells .

Mode of Action

2-NBDG mimics glucose and is taken up by cells through the same transport mechanism as glucose . Once inside the cell, it is phosphorylated by hexokinase and trapped inside . The fluorescence of 2-NBDG allows for the visualization and tracking of glucose uptake, its utilization, and distribution within cells .

Biochemical Pathways

2-NBDG affects the glycolysis pathway. It is taken up by cells and phosphorylated by hexokinase, a key enzyme in the glycolysis pathway . This interaction with hexokinase leads to significant changes in the relative levels of metabolites involved in glycolysis and upregulation of alternative energy-related pathways .

Pharmacokinetics

Like glucose, 2-NBDG is transported according to Michaelis–Menten kinetics . The rate of transport of 2-nbdg is generally slower than glucose due to a lower vmax (maximum rate) . Once taken up, the compound is metabolized to a non-fluorescent derivative .

Result of Action

The uptake of 2-NBDG by cells allows for the visualization of glucose metabolism within the cell . This can be used to monitor the metabolic activity of cells, as cells with higher metabolic activity will take up more 2-NBDG and thus exhibit stronger fluorescence .

Action Environment

The uptake of 2-NBDG is influenced by environmental factors such as temperature and concentration . The fluorescence of 2-NBDG is also environment-sensitive, typically exhibiting maximum excitation/emission at approximately 465/540 nm .

Analyse Biochimique

Biochemical Properties

2-NBDG interacts with glucose transporters (GLUTs), specifically GLUT1 and GLUT3, to enter cells . These transporters are proteins that facilitate the transport of glucose across the plasma membrane . The interaction between 2-NBDG and GLUTs is crucial for the compound’s uptake into cells .

Cellular Effects

2-NBDG has significant effects on various types of cells and cellular processes. For instance, it has been used to detect glucose transport in astrocytes exposed to oxygen-glucose deprivation . In mammalian cells, one transporter for 2-NBDG is GLUT2 . In bacterial cells, the predominant transporter is the mannose phosphotransferase system . Cells that lack these or other compatible transporters do not take up 2-NBDG .

Molecular Mechanism

The molecular mechanism of 2-NBDG involves its uptake into cells via glucose transporters, followed by its phosphorylation at the C-6 position to give 2-NBDG-6-phosphate . This phosphorylation process is crucial for the compound to be retained in the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the uptake of 2-NBDG is temperature-, concentration-, and time-dependent . Despite significant uptake of 2-NBDG mediated by GLUT transporters into nonpermeabilized cells, electric pulses significantly increased the 2-NBDG uptake into the cells .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 2-NBDG in animal models are limited, it is known that the compound is used as a fluorescent tracer for monitoring glucose uptake into living cells . Therefore, it can be inferred that the effects of 2-NBDG would vary with different dosages, similar to other compounds used in biological research.

Metabolic Pathways

Once 2-NBDG is taken up by cells, it is metabolized to a non-fluorescent derivative . This indicates that 2-NBDG is involved in metabolic pathways within the cell, although the specific enzymes or cofactors it interacts with are not clearly defined in the literature.

Transport and Distribution

2-NBDG is transported into cells by the same glucose transporter (GLUT) as glucose . This suggests that the compound is distributed within cells and tissues in a similar manner to glucose. The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are not clearly defined in the literature.

Subcellular Localization

Given that it is a glucose analog and is taken up by cells via glucose transporters, it can be inferred that 2-NBDG would be localized in the same subcellular compartments where glucose metabolism occurs, such as the cytoplasm .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 2-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-glucosamine implique généralement les étapes suivantes :

Matières premières : La synthèse commence par la D-glucosamine et le 7-nitro-2,1,3-benzoxadiazole.

Conditions de réaction : La réaction est réalisée dans des conditions douces pour préserver l'intégrité du fragment glucose. Typiquement, la réaction implique la formation d'une liaison amide entre le groupe amine de la D-glucosamine et le fragment nitrobenzoxadiazole.

Purification : Le produit est purifié par des techniques chromatographiques pour garantir une pureté et un rendement élevés.

Méthodes de production industrielle

En milieu industriel, la production de 2-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-glucosamine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités de matières premières sont mises en réaction dans des réacteurs industriels.

Optimisation : Les conditions de réaction sont optimisées pour un rendement et une pureté maximaux.

Purification et contrôle de la qualité : Des techniques de purification avancées, telles que la chromatographie liquide haute performance (CLHP), sont employées pour garantir que le produit final répond à des normes de qualité strictes.

Analyse Des Réactions Chimiques

Types de réactions

2-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-glucosamine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le groupe nitro, le convertissant potentiellement en un groupe amine.

Substitution : Le composé peut participer à des réactions de substitution, en particulier au niveau du fragment nitrobenzoxadiazole.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits

Applications de la recherche scientifique

2-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-glucosamine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme sonde fluorescente pour étudier le transport et le métabolisme du glucose.

Biologie : Employé dans l'imagerie cellulaire pour surveiller l'absorption du glucose en temps réel.

Médecine : Utilisé dans la recherche sur le cancer pour détecter les cellules tumorales en fonction de leurs taux d'absorption du glucose.

Industrie : Appliqué dans le développement d'outils de diagnostic et d'essais pour le métabolisme du glucose

Mécanisme d'action

Le mécanisme par lequel 2-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-glucosamine exerce ses effets implique son absorption par les transporteurs de glucose dans les cellules. Une fois à l'intérieur de la cellule, il est phosphorylé par l'hexokinase, le piégeant à l'intérieur de la cellule. Les propriétés fluorescentes du composé permettent la visualisation et la quantification de l'absorption du glucose, fournissant des informations précieuses sur le métabolisme cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Désoxy-D-glucose : Un autre analogue du glucose utilisé dans les études métaboliques.

Fluorodésoxyglucose (FDG) : Un analogue radiomarqué du glucose utilisé dans l'imagerie par tomographie par émission de positons (TEP).

Mannose-6-phosphate : Un phosphate de sucre impliqué dans le métabolisme cellulaire.

Unicité

2-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-glucosamine est unique en raison de ses propriétés fluorescentes, qui permettent une surveillance non radioactive et en temps réel de l'absorption du glucose. Cela le rend particulièrement utile dans l'imagerie des cellules vivantes et la cytométrie en flux, offrant une alternative plus sûre et plus polyvalente aux analogues radiomarqués du glucose .

Propriétés

IUPAC Name |

3,4,5,6-tetrahydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O8/c17-3-6(11(20)12(21)8(19)4-18)13-5-1-2-7(16(22)23)10-9(5)14-24-15-10/h1-3,6,8,11-13,18-21H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTFFEUUGHUPQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.